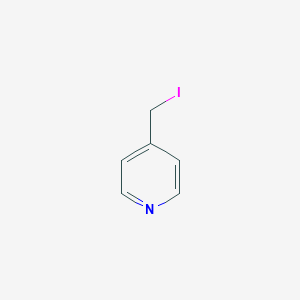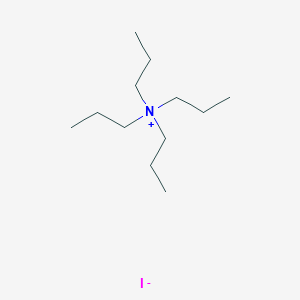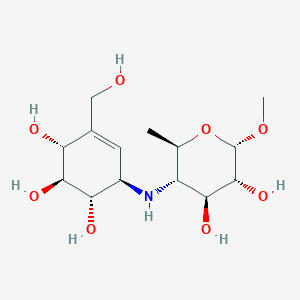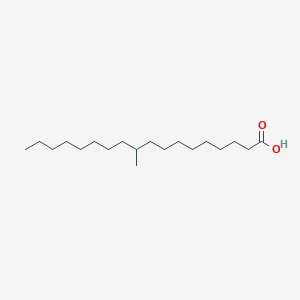
3-Carbethoxy-2-piperidone
Vue d'ensemble
Description
3-Carbethoxy-2-piperidone is a chemical compound that is part of the piperidone family, which is a group of compounds containing a six-membered lactam ring. This particular compound is characterized by the presence of a carbethoxy group at the third position of the piperidone ring. Piperidones, including 3-carbethoxy-2-piperidone, are important intermediates in organic synthesis and have applications in the synthesis of various natural products and pharmacologically active compounds .
Synthesis Analysis
The synthesis of 3-carbethoxy-2-piperidone derivatives can be achieved through various synthetic routes. For instance, the preparation of 2,4-piperidinedione-3-carboxylic acid methyl ester, which is closely related to 3-carbethoxy-2-piperidone, has been reported using a Dieckmann reaction . Additionally, the synthesis of C-2, C-3 substituted 4-piperidones has been demonstrated using conjugate addition of organocuprates to a receptive enone, which can then be activated toward alkylation at the C-3 position . Moreover, iodine-catalyzed synthesis has been employed to prepare α,α'-bis(substituted benzylidene)-1-carbethoxy-4-piperidone, showcasing a facile and efficient method for the preparation of substituted piperidone derivatives .
Molecular Structure Analysis
The molecular structure of 3-carbethoxy-2-piperidone derivatives can vary depending on the substituents and the stereochemistry of the compound. For example, the crystal structure of ethyl 4-oxo-2,6-diphenyl-4-piperidine-3-carboxylate, a related compound, shows that the piperidone ring adopts a slightly distorted chair conformation with equatorially attached phenyl rings and carbethoxy group . The molecular conformation is crucial as it can influence the reactivity and the potential applications of the compound.
Chemical Reactions Analysis
Piperidone derivatives are versatile intermediates that can undergo a variety of chemical reactions. For instance, they can participate in cyclocondensation reactions to form benzofurans or tetrahydrocarbolines, depending on the Lewis acid used as a promoter . They can also be used to synthesize potential antihypertensive agents through selective reduction of carbonyl groups . The reactivity of these compounds makes them valuable in the synthesis of complex molecules, including natural products and biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-carbethoxy-2-piperidone derivatives are influenced by their molecular structure. These properties include solubility, melting point, boiling point, and reactivity towards various reagents. The presence of the carbethoxy group can affect the compound's polarity and hence its solubility in organic solvents. The crystal packing and intermolecular interactions, such as C-H...π and C-H...O interactions, can also influence the compound's physical properties, as seen in the crystal structure of related compounds .
Applications De Recherche Scientifique
Synthesis of Tetrahydropyrido[2,3-d]pyrimidines : B. M. Pyatin and R. G. Glushkov (1968) demonstrated the use of N-methyl-3-carbethoxy-2-piperidone in the synthesis of N-Methyl-2-ethoxy-3-carbethoxy-1,4,5,6-tetrahydropyridine. This compound is subsequently utilized in the formation of 2-substituted-8-methyl-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines, showcasing its utility in complex organic synthesis (Pyatin & Glushkov, 1968).
Biomarkers in Diabetic Retinopathy : A study by Qiuhui Xuan et al. (2020) identified 2-piperidone as a significant biomarker in the diagnosis of Diabetic Retinopathy (DR), a major cause of vision loss. The study employed multiplatform metabolomics methods and highlighted the diagnostic superiority of a biomarker panel including 2-piperidone over traditional methods like hemoglobin A1c in differentiating DR from diabetes (Xuan et al., 2020).
'Carba' Peptide Bond Surrogates : M. Rodríguez, A. Heitz, and J. Martinez (2009) explored the use of 3-carbethoxy-2-piperidone in the synthesis of 'carba' pseudo-dipeptide units. These units are significant in peptide chemistry, particularly in the development of new pharmaceuticals and biological probes (Rodríguez, Heitz, & Martinez, 2009).
Preparation of 4-Phenyl-4-Piperidinol : K. D. Praliev et al. (2004) discussed the synthesis of l-carbethoxy-4-piperidone and its further use in creating 4-phenyl-4-piperidinol, a compound of interest in pharmaceutical chemistry (Praliev et al., 2004).
Antihypertensive Properties : A study by Ling Zhang et al. (2009) explored the antihypertensive effects of 3,3,5,5-tetramethyl-4-piperidone, highlighting its potential as a new antihypertensive compound with a mechanism partially related to ganglionic blocking (Zhang et al., 2009).
Synthesis of α,α'‐Bis(substituted benzylidene)‐1‐carbethoxy‐4‐piperidone : M. Ameen and Khaled Essam (2008) described an efficient method for preparing α,α′-bis(substituted benzylidene)-1-carbethoxy-4-piperidone using iodine as a catalyst. This synthesis approach is important in medicinal chemistry for creating novel compounds (Ameen & Essam, 2008).
Total Synthesis of Diazasteroids : I.Y.C. Tao and R. T. Blickenstaff (1976) used 3-carbethoxy-2-piperidone in the synthesis of diazasteroids, showcasing its application in the synthesis of complex steroid-like structures (Tao & Blickenstaff, 1976).
Anti-Malarial Effects : A. Kaiser et al. (2006) reported on piperidone 3-carboxylates exhibiting antiplasmodial effects, potentially through the inhibition of eukaryotic initiation factor (eIF-5A), offering a new strategy in malaria prevention and treatment (Kaiser et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-oxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMNOWYWTAYLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312309 | |
| Record name | 3-Carbethoxy-2-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669363 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Carbethoxy-2-piperidone | |
CAS RN |
3731-16-6 | |
| Record name | 3-Carbethoxy-2-piperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carbethoxy-2-piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3731-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Carbethoxy-2-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-oxopiperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-Carbethoxy-2-piperidone be used to synthesize complex molecules like steroids?
A1: While 3-Carbethoxy-2-piperidone shows promise as a building block in organic synthesis, its application in steroid synthesis has proven challenging. Research indicates that while it can condense with amines like 8-aminotetrahydroquinoline to form tricyclic intermediates, further cyclization to a steroid structure was unsuccessful []. This suggests limitations in its use for certain complex polycyclic systems.
Q2: What are some interesting reactions that 3-Carbethoxy-2-piperidone can undergo?
A2: 3-Carbethoxy-2-piperidone is a versatile molecule in organic synthesis. For example, it can undergo reactions with Grignard reagents like n-butylmagnesium chloride, followed by treatment with ethyl 2-diazomalonyl chloride to yield diazoamido keto esters []. These esters can then be further reacted with rhodium(II) acetate to generate reactive intermediates called carbonyl ylides. These ylides are valuable for synthesizing complex molecules via dipolar cycloaddition reactions with appropriate dipolarophiles.
Q3: How is 3-Carbethoxy-2-piperidone used in the development of peptide mimics?
A3: 3-Carbethoxy-2-piperidone serves as a starting material for synthesizing "carba" pseudo-dipeptide units, specifically Gly-ψ(CH2-CH2)-D,L-Xaa units []. These units are valuable tools in peptide mimicry, offering modified backbones that can influence peptide conformation and stability. This approach utilizes either Horner-Emmons condensation with substituted triethyl phosphonates or modifications starting from 3-Carbethoxy-2-piperidone itself. This highlights its role in designing molecules with potential applications in medicinal chemistry and peptidomimetic research.
Q4: Are there computational studies that shed light on the reactivity of 3-Carbethoxy-2-piperidone derivatives?
A4: Yes, computational studies employing density functional theory (DFT) calculations have been used to investigate the reactivity of 3-Carbethoxy-2-piperidone derivatives, particularly in the context of dipolar cycloaddition reactions []. These studies provide valuable insights into the stereoselectivity of these reactions and the influence of substituents on the reaction pathway. For instance, computational studies have revealed the crucial role of a carbonyl group in the dipolarophile tether in alleviating steric congestion during the cycloaddition process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



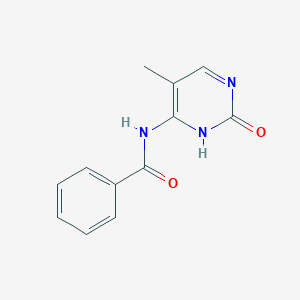

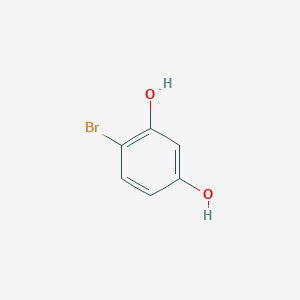
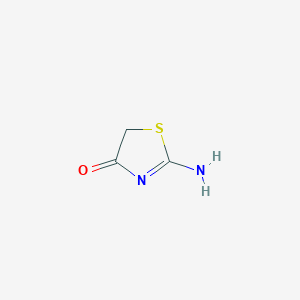
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)




